Cangrelor vs. Clopidogrel: CHAMPION PHOENIX Phase III Trial Outcomes at 48 Hours
In the CHAMPION PHOENIX randomized, double-blind, double-dummy trial (n=11,145 patients undergoing urgent or elective PCI), cangrelor demonstrated superiority over clopidogrel in reducing the primary composite endpoint of death, myocardial infarction, ischemia-driven revascularization, or stent thrombosis at 48 hours. Cangrelor achieved a 4.7% event rate compared with 5.9% for clopidogrel, corresponding to a 22% relative risk reduction [1]. This difference was driven predominantly by reductions in periprocedural myocardial infarction and stent thrombosis.
| Evidence Dimension | Primary composite MACE endpoint (death, MI, IDR, stent thrombosis) at 48 hours |
|---|---|
| Target Compound Data | 4.7% event rate |
| Comparator Or Baseline | Clopidogrel (600 mg or 300 mg loading dose per standard of care): 5.9% event rate |
| Quantified Difference | Absolute risk reduction: 1.2%; Relative risk reduction: 22%; OR: 0.78 (95% CI: 0.66–0.93) |
| Conditions | CHAMPION PHOENIX phase III randomized controlled trial; modified intention-to-treat population; cangrelor administered as 30 μg/kg bolus followed by 4 μg/kg/min infusion for ≥2 hours or duration of PCI |
Why This Matters
This is the only Phase III trial demonstrating superior clinical outcomes with an intravenous P2Y12 inhibitor versus oral clopidogrel, establishing cangrelor as the evidence-based choice for patients requiring immediate, reliable periprocedural platelet inhibition.
- [1] Bhatt DL, Stone GW, Mahaffey KW, et al. Effect of platelet inhibition with cangrelor during PCI on ischemic events. N Engl J Med. 2013;368(14):1303-1313. doi: 10.1056/NEJMoa1300815. View Source
